molecular formula C7H9N5 B14701747 1-Ethyladenine CAS No. 21802-48-2

1-Ethyladenine

Cat. No.: B14701747
CAS No.: 21802-48-2
M. Wt: 163.18 g/mol
InChI Key: OWKBVCFUBQHCRK-UHFFFAOYSA-N
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Description

1-Ethyladenine is a modified nucleobase derived from adenine, one of the four nucleobases in the nucleic acids of DNA and RNA This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the first position of the adenine ring

Preparation Methods

The synthesis of 1-ethyladenine can be achieved through several methods. One common approach involves the alkylation of adenine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. Another method involves the use of ethyl sulfate as the alkylating agent, which reacts with adenine in an aqueous solution .

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized for large-scale production by adjusting parameters like temperature, pressure, and flow rates.

Chemical Reactions Analysis

1-Ethyladenine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyladenine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyladenine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA functions. This disruption can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

1-Ethyladenine can be compared with other modified nucleobases, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

21802-48-2

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1-ethyl-7H-purin-6-imine

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(6(12)8)9-3-10-7/h3-4,8H,2H2,1H3,(H,9,10)

InChI Key

OWKBVCFUBQHCRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=N)NC=N2

Origin of Product

United States

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